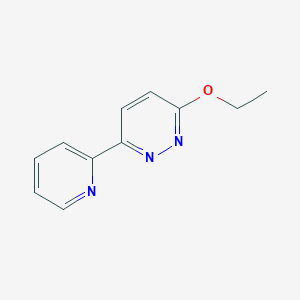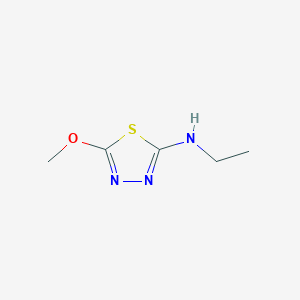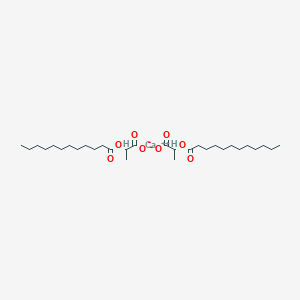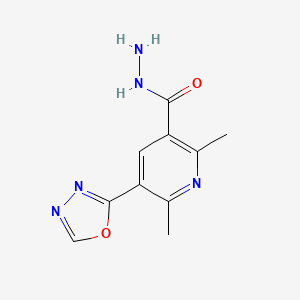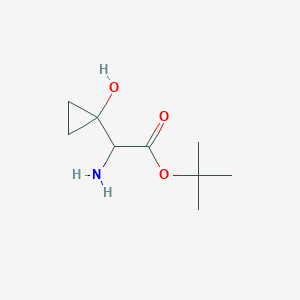
1-(Boc-aminomethyl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Boc-aminomethyl)cyclopropan-1-ol is a chemical compound with the molecular formula C8H15NO3. It is a derivative of cyclopropanol, where the hydroxyl group is substituted with an aminomethyl group protected by a tert-butoxycarbonyl (Boc) group. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Boc-aminomethyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropanol with aminomethyl reagents under controlled conditions. The Boc protection is typically introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: 1-(Boc-aminomethyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under thermal conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce cyclopropylamines.
科学的研究の応用
1-(Boc-aminomethyl)cyclopropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(Boc-aminomethyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected aminomethyl group can be deprotected under physiological conditions, allowing the free amine to interact with biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
1-(Aminomethyl)cyclopropan-1-ol: Lacks the Boc protection, making it more reactive.
Cyclopropanol: The parent compound without the aminomethyl substitution.
1-(Hydroxymethyl)cyclopropan-1-ol: Contains a hydroxymethyl group instead of an aminomethyl group.
Uniqueness: 1-(Boc-aminomethyl)cyclopropan-1-ol is unique due to its Boc-protected aminomethyl group, which provides stability and allows for selective deprotection. This makes it a valuable intermediate in synthetic chemistry and drug development.
特性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
tert-butyl 2-amino-2-(1-hydroxycyclopropyl)acetate |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)6(10)9(12)4-5-9/h6,12H,4-5,10H2,1-3H3 |
InChIキー |
KYGHBOWJOTVQCV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(C1(CC1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


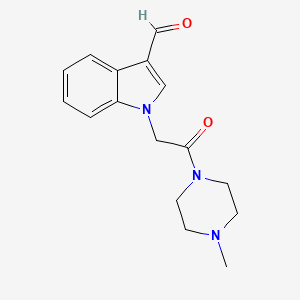
![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13118439.png)
![2,3-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B13118446.png)
![6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B13118455.png)

![N-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine](/img/structure/B13118467.png)
